![molecular formula C16H13ClN2O2S B2946115 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 295361-93-2](/img/structure/B2946115.png)
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13ClN2O2S . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” includes a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Applications De Recherche Scientifique
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are derivatives of 1,3,5-triazines. They are clinically used for treating lung, breast, and ovarian cancers due to their antitumor effects .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and also displays antitumor properties .
- Other 1,3,5-triazines with similar structures have shown antitumor activity in human cancer and murine leukemia cell lines .
- Certain 1,3,5-triazines exhibit aromatase inhibitory activity . Aromatase inhibitors are relevant in breast cancer treatment.
- 1,3,5-Triazine 6 has potential use as a siderophore-mediated drug . Siderophores are molecules that help microbes acquire iron.
- The general structure 7 of 1,3,5-triazines acts as a potent corticotrophin-releasing factor 1 receptor antagonist . CRF receptors are involved in stress response.
- Compounds of type 8 exhibit potent activity against LTC4, which protects against HCl.ethanol-induced gastric lesions .
Antitumor Properties
Aromatase Inhibition
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor (CRF) Receptor Antagonism
Leukotriene C4 (LTC4) Antagonism
Anti-Protozoan Activity
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the synthesis of arabinans, leading to a weakened cell wall in Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinan biosynthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to downstream effects such as a weakened cell wall and reduced bacterial viability .
Pharmacokinetics
Similar benzothiazole derivatives have been found to have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the arabinan biosynthesis pathway, the compound weakens the bacterial cell wall, reducing the viability of the bacteria .
Propriétés
IUPAC Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDFBTBGQXKWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.